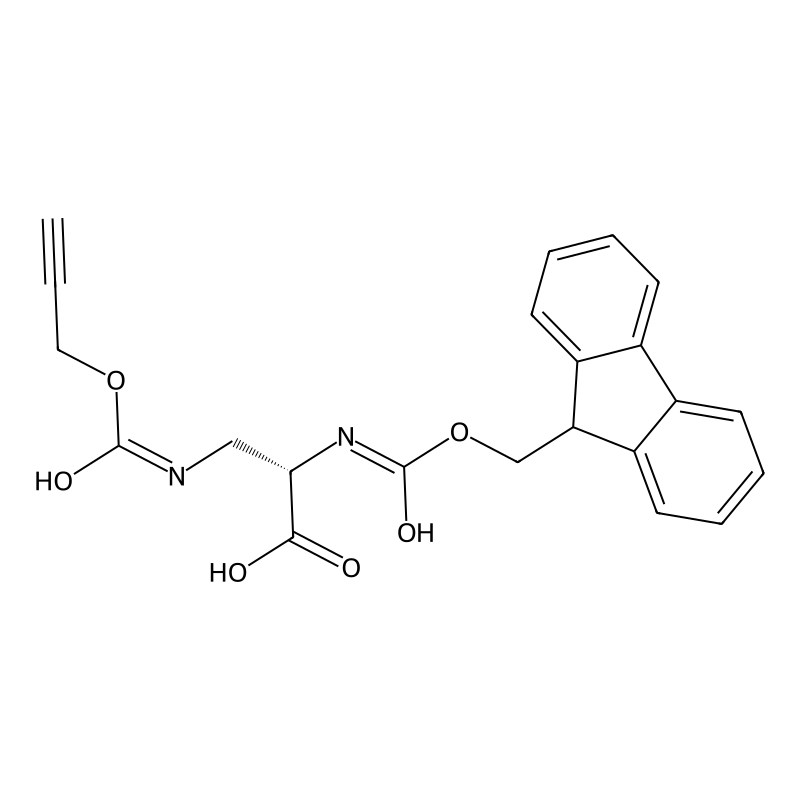

Fmoc-L-Dap(Poc)-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-L-Dap(Poc)-OH is an advanced, orthogonally protected amino acid building block featuring a propargyloxycarbonyl (Poc) group on the β-amine of L-2,3-diaminopropionic acid (Dap) [1]. It serves a dual purpose in modern solid-phase peptide synthesis (SPPS): it functions as a highly stable, orthogonally cleavable protecting group, and simultaneously acts as a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. The Poc group is completely stable to standard Fmoc/Boc SPPS conditions (TFA and piperidine) and is selectively removed under neutral conditions using tetrathiomolybdate, making it a critical procurement choice for complex peptide architectures [1].

Substituting Fmoc-L-Dap(Poc)-OH with conventional orthogonally protected analogs like Fmoc-L-Dap(Alloc)-OH or Fmoc-L-Dap(ivDde)-OH introduces significant process liabilities[1]. Alloc deprotection requires palladium catalysts, which are expensive, prone to poisoning by sulfur-containing residues, and leave trace heavy metal contamination that is difficult to clear in pharmaceutical manufacturing [2]. Conversely, Dde/ivDde removal requires nucleophilic hydrazine treatments that can cause premature Fmoc cleavage or aspartimide formation [1]. The Poc group bypasses these issues by offering complete stability to both neat TFA and piperidine, while being rapidly and selectively cleaved by benzyltriethylammonium tetrathiomolybdate under mild, neutral conditions without transition metal contamination[3].

Absolute Orthogonality to Standard SPPS Conditions

The Poc protecting group demonstrates complete stability under standard Fmoc/Boc SPPS conditions. Unlike Alloc, which requires Pd(0) and can fail in the presence of sulfur-containing amino acids due to catalyst poisoning, Poc is quantitatively removed using benzyltriethylammonium tetrathiomolybdate (MoS4 2-) in acetonitrile[1]. Studies show that Poc deprotection proceeds to >95% completion within 1 hour at room temperature, leaving N-Boc, N-Fmoc, N-Cbz, and allyl esters completely intact[2].

| Evidence Dimension | Deprotection yield in the presence of sulfur-containing residues |

| Target Compound Data | >95% yield (Poc removal via MoS4 2-) |

| Comparator Or Baseline | Alloc removal fails or requires massive catalyst excess due to Pd poisoning |

| Quantified Difference | Near-quantitative recovery for Poc vs. process failure for Alloc |

| Conditions | Solid-phase peptide synthesis containing Cys/Met residues |

Eliminates the need for expensive palladium catalysts and prevents heavy metal contamination in final peptide therapeutics.

Dual-Functionality as a CuAAC Alkyne Handle

Beyond its role as a protecting group, the propargyl moiety in Fmoc-L-Dap(Poc)-OH provides a terminal alkyne that actively participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. When incorporated into a peptide backbone, the Poc group reacts with azide-functionalized fluorophores, PEG chains, or carbohydrates with >90% conjugation efficiency. This provides a distinct advantage over standard protecting groups like ivDde, which must be deprotected and subsequently acylated to introduce functional tags, adding multiple synthetic steps [2].

| Evidence Dimension | Synthetic steps to achieve side-chain bioconjugation |

| Target Compound Data | 1 step (Direct CuAAC on the intact Poc group) |

| Comparator Or Baseline | 3 steps (Deprotection, activation, and coupling required for ivDde/Alloc) |

| Quantified Difference | 66% reduction in post-synthetic modification steps |

| Conditions | On-resin side-chain functionalization |

Significantly streamlines the synthesis of labeled or conjugated peptides by utilizing the protecting group itself as the reactive linker.

Mitigation of Hydrazine-Induced Side Reactions

Traditional orthogonal protection of Dap using ivDde requires 2-5% hydrazine for deprotection. This nucleophilic condition is notorious for causing partial Fmoc loss (up to 10-15% over extended treatments) and promoting aspartimide formation in susceptible sequences [1]. Fmoc-L-Dap(Poc)-OH is deprotected under completely neutral conditions using tetrathiomolybdate, reducing hydrazine-induced side reactions to 0% and preserving the integrity of the growing peptide chain [2].

| Evidence Dimension | Rate of premature Fmoc loss during orthogonal deprotection |

| Target Compound Data | 0% Fmoc loss (MoS4 2- neutral deprotection) |

| Comparator Or Baseline | Up to 15% Fmoc loss (Hydrazine treatment for ivDde) |

| Quantified Difference | Complete elimination of nucleophile-induced side reactions |

| Conditions | Extended on-resin deprotection cycles |

Drastically improves crude purity and overall yield of complex, multi-branched peptides by avoiding sequence degradation.

Multi-Branched Peptide Synthesis

Synthesis of heavily modified, multi-branched peptides (e.g., MAPs) where multiple orthogonal deprotection steps are required without transition metal contamination[1].

Direct On-Resin Bioconjugation

On-resin site-specific bioconjugation via CuAAC, allowing direct attachment of PEG chains, fluorophores, or cytotoxic drugs to the Dap side chain without prior unmasking[2].

Pharmaceutical Peptide Manufacturing with Sulfur-Rich Sequences

Pharmaceutical peptide manufacturing involving sulfur-rich sequences (containing Cys or Met) where traditional Alloc deprotection fails due to palladium catalyst poisoning [3].

Cyclic Peptide Synthesis via Triazole Linkages

Synthesis of cyclic peptides via side-chain to side-chain triazole linkages, utilizing the Poc alkyne and an azide-functionalized amino acid within the same sequence [4].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types